Isothiazolo[5,4-b]pyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of Isothiazolo[5,4-b]pyridin-3-ol involves several steps. One approach includes the reaction of 2-aminonicotinonitrile with ammonia and hydrogen sulfide to produce 2-aminothionicotinamide. Subsequent oxidative cyclization with hydrogen peroxide yields 3-aminoisothiazolo[3,4-b]pyridine. Diazotization and reduction with hypophosphorous acid then lead to the formation of 3-aminoisothiazolo[4,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of Isothiazolo[5,4-b]pyridin-3-ol consists of a pyridine ring fused with a thiazole ring. The hydroxyl group at position 3 provides its characteristic reactivity .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Inhibitor of Receptor-Interacting Protein Kinase-1 (RIPK1)
Isothiazolo[5,4-b]pyridin-3-ol derivatives have been discovered to be potent inhibitors of RIPK1 . RIPK1 is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders . For example, compound 56, an isothiazolo[5,4-b]pyridin-3-ol derivative, effectively blocked necroptosis in both human and mouse cells .
Anti-Systemic Inflammatory Response Syndrome (SIRS) Activity
The isothiazolo[5,4-b]pyridin-3-ol derivatives have shown potent in vivo anti-SIRS activity . Pre-treatment with compound 56 significantly reduced hypothermia and lethal shock in the systemic inflammatory response syndrome mice model .
Scaffold for Drug Development
The isothiazolo[5,4-b]pyridin-3-ol backbone has proven to be a promising scaffold for the development of therapeutic agents to treat inflammation-related diseases . It has provided a number of potent necroptosis inhibitors .
Broad-Spectrum Antiviral Agents
Isothiazolo[4,3-b]pyridine, a related compound, has been used for the development of GAK inhibitors as broad-spectrum antiviral agents . Although this is not directly related to isothiazolo[5,4-b]pyridin-3-ol, it suggests potential antiviral applications for the compound.
Research in Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and More
Isothiazolo[5,4-b]pyridin-3-ol is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical research .
Safety and Hazards
Mechanism of Action
Target of Action
Isothiazolo[5,4-b]pyridin-3-ol is a potent inhibitor of Phosphoinositide 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them crucial in the development and progression of many cancers .
Mode of Action
Isothiazolo[5,4-b]pyridin-3-ol interacts with PI3Ks, inhibiting their activity .
Biochemical Pathways
By inhibiting PI3Ks, Isothiazolo[5,4-b]pyridin-3-ol disrupts the PI3K signaling pathway . This pathway plays a key role in regulating the cell cycle, so its disruption can lead to the inhibition of cell growth and proliferation, and ultimately to cell death .
Result of Action
The inhibition of PI3Ks by Isothiazolo[5,4-b]pyridin-3-ol leads to a decrease in cell growth and proliferation . In the context of cancer, this can result in the inhibition of tumor growth .
properties
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYKHZDQKQRTDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazolo[5,4-b]pyridin-3-ol | |
CAS RN |
4337-60-4 | |
Record name | 2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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